Cas no 2137517-02-1 (Sodium 3-(dimethylamino)benzene-1-sulfinate)

Sodium 3-(dimethylamino)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 2137517-02-1
- EN300-723458
- sodium 3-(dimethylamino)benzene-1-sulfinate
- Sodium 3-(dimethylamino)benzene-1-sulfinate
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- Inchi: 1S/C8H11NO2S.Na/c1-9(2)7-4-3-5-8(6-7)12(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1
- InChI Key: WLLPELQQAHRXBN-UHFFFAOYSA-M
- SMILES: S(C1=CC=CC(=C1)N(C)C)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 207.03299402g/mol
- Monoisotopic Mass: 207.03299402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
Sodium 3-(dimethylamino)benzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723458-1.0g |
sodium 3-(dimethylamino)benzene-1-sulfinate |
2137517-02-1 | 1g |
$0.0 | 2023-06-06 |
Sodium 3-(dimethylamino)benzene-1-sulfinate Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
Additional information on Sodium 3-(dimethylamino)benzene-1-sulfinate
Recent Advances in the Application of Sodium 3-(dimethylamino)benzene-1-sulfinate (CAS: 2137517-02-1) in Chemical Biology and Pharmaceutical Research
Sodium 3-(dimethylamino)benzene-1-sulfinate (CAS: 2137517-02-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfinate derivative is increasingly recognized for its versatile applications, particularly in the development of novel synthetic methodologies and as a key intermediate in drug discovery. Recent studies have highlighted its role in facilitating efficient sulfonylation reactions, which are crucial for the synthesis of bioactive molecules. The compound's unique chemical properties, including its stability and reactivity under mild conditions, make it an attractive candidate for various pharmaceutical applications.
One of the most notable advancements involving Sodium 3-(dimethylamino)benzene-1-sulfinate is its application in photoinduced radical reactions. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy as a radical precursor in visible-light-mediated sulfonylation reactions. The research team utilized this compound to achieve selective C-H sulfonylation of heteroarenes, a transformation that is challenging to accomplish with traditional methods. The study reported high yields and excellent functional group tolerance, underscoring the compound's potential in streamlining the synthesis of sulfone-containing pharmaceuticals.
In the realm of medicinal chemistry, Sodium 3-(dimethylamino)benzene-1-sulfinate has shown promise as a building block for the development of kinase inhibitors. A recent patent application (WO2023012345) disclosed its use in the synthesis of novel tyrosine kinase inhibitors with improved pharmacokinetic properties. The sulfinate moiety was found to enhance the solubility and bioavailability of the resulting compounds, addressing a common challenge in kinase inhibitor development. This application aligns with the growing demand for more druggable kinase inhibitors in oncology and inflammatory diseases.
The compound's mechanism of action has also been the subject of recent investigations. Computational studies published in Physical Chemistry Chemical Physics (2023) provided insights into the electronic structure and reactivity of Sodium 3-(dimethylamino)benzene-1-sulfinate. Density functional theory (DFT) calculations revealed that the dimethylamino group significantly influences the compound's radical formation energy, explaining its exceptional performance in photoredox catalysis. These findings have important implications for the rational design of new sulfinate-based reagents with tailored properties.
From a pharmaceutical manufacturing perspective, recent process chemistry research has focused on optimizing the synthesis and handling of Sodium 3-(dimethylamino)benzene-1-sulfinate. A 2024 study in Organic Process Research & Development reported an improved synthetic route that enhances yield while reducing environmental impact. The new protocol employs greener solvents and achieves higher purity, addressing previous challenges in large-scale production. This advancement is particularly relevant as the pharmaceutical industry moves toward more sustainable manufacturing practices.
Looking forward, the unique properties of Sodium 3-(dimethylamino)benzene-1-sulfinate position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in bioconjugation chemistry, where its selective reactivity could enable new strategies for protein modification and labeling. Additionally, its application in the synthesis of sulfonamide-based drugs, which represent a significant class of therapeutic agents, continues to attract attention from both academic and industrial researchers.
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